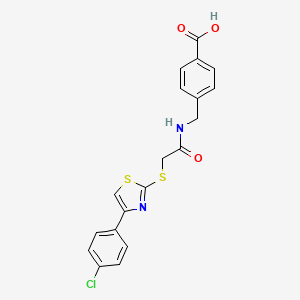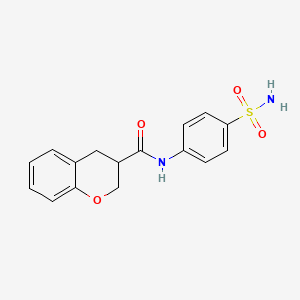
4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a benzoic acid moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-(4-chlorophenyl)thiazole. This intermediate is then reacted with chloroacetic acid to introduce the thioacetamido group. The final step involves the coupling of this intermediate with 4-aminomethylbenzoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines .
Scientific Research Applications
4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)thiazole: Shares the thiazole ring and chlorophenyl group but lacks the benzoic acid moiety.
4-Aminomethylbenzoic acid: Contains the benzoic acid moiety but lacks the thiazole ring and chlorophenyl group.
Thiazole derivatives: Various thiazole derivatives with different substituents exhibit similar biological activities.
Uniqueness
4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid is unique due to its combination of a thiazole ring, chlorophenyl group, and benzoic acid moiety.
Properties
IUPAC Name |
4-[[[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S2/c20-15-7-5-13(6-8-15)16-10-26-19(22-16)27-11-17(23)21-9-12-1-3-14(4-2-12)18(24)25/h1-8,10H,9,11H2,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRGRNNCXDNWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(2-chloropropanoyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2799116.png)
![4-(1,3,4-Thiadiazol-2-yloxy)-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2799117.png)
![methyl 4-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2799119.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2799121.png)
![5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2799122.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2799123.png)
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2799125.png)

![(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2799132.png)
![N-allyl-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2799134.png)
![5-bromo-2-chloro-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2799135.png)
![4-acetyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2799136.png)

